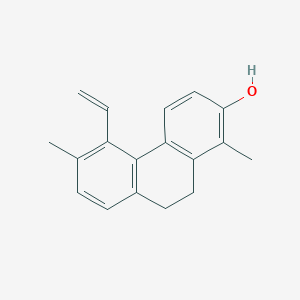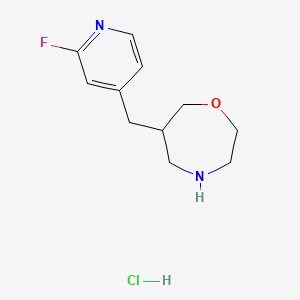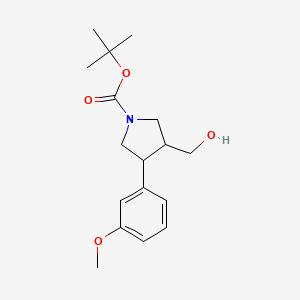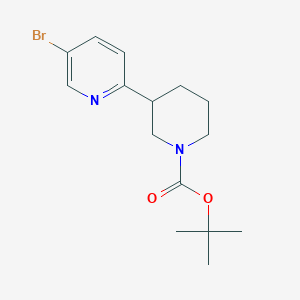
Methyl 1-aminonaphthalene-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-naphthaleneaceticacidmethylester is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-naphthaleneaceticacidmethylester can be synthesized through several methods. One common approach involves the esterification of 1-amino-2-naphthaleneacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of 1-Amino-2-naphthaleneaceticacidmethylester may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-naphthaleneaceticacidmethylester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Nitro-2-naphthaleneacetic acid methyl ester.
Reduction: 1-Amino-2-naphthaleneethanol.
Substitution: Halogenated derivatives of 1-Amino-2-naphthaleneaceticacidmethylester.
Scientific Research Applications
1-Amino-2-naphthaleneaceticacidmethylester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-Amino-2-naphthaleneaceticacidmethylester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
- 1-Amino-2-naphthaleneacetic acid
- 2-Naphthaleneacetic acid methyl ester
- 1-Naphthylacetic acid
Comparison: 1-Amino-2-naphthaleneaceticacidmethylester is unique due to the presence of both an amino group and an ester group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 1-Amino-2-naphthaleneacetic acid lacks the ester group, limiting its reactivity in esterification reactions. Similarly, 2-Naphthaleneacetic acid methyl ester does not have the amino group, reducing its potential for nucleophilic substitution reactions.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(1-aminonaphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-16-12(15)8-10-7-6-9-4-2-3-5-11(9)13(10)14/h2-7H,8,14H2,1H3 |
InChI Key |
JQQRCFCHZMSIIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)




![rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12304218.png)
![(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid](/img/structure/B12304220.png)
![(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B12304226.png)


![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304242.png)
![19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-](/img/structure/B12304246.png)
![6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B12304248.png)
